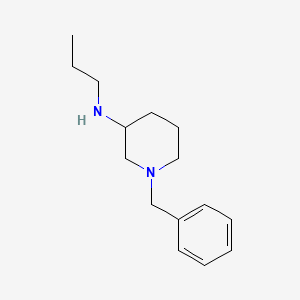

1-benzyl-N-propylpiperidin-3-amine

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Medicinal Chemistry and Drug Discovery

The piperidine moiety, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry and drug discovery. Its structural and physicochemical properties make it a highly versatile scaffold for the development of therapeutic agents across a wide range of disease areas. The N-benzyl piperidine motif, in particular, is frequently utilized by medicinal chemists to modulate the efficacy and physicochemical properties of drug candidates. nih.gov This is due to its ability to engage in crucial cation-π interactions with target proteins and to allow for the optimization of stereochemical factors that influence potency and toxicity. nih.gov

Piperidine derivatives are integral components of numerous approved drugs and clinical candidates, demonstrating their broad therapeutic applicability. nih.gov Their prevalence in pharmaceuticals stems from the conformational flexibility of the piperidine ring, which allows for the precise spatial orientation of substituent groups to optimize interactions with biological targets. Furthermore, the nitrogen atom can be readily functionalized, providing a handle for modifying properties such as solubility, basicity, and receptor affinity. The diverse applications of piperidine-containing compounds underscore their enduring importance in the quest for novel and effective medicines. nih.gov

Structural Context and Research Focus on 1-Benzyl-N-propylpiperidin-3-amine

1-benzyl-N-propylpiperidin-3-amine belongs to the class of N-substituted 3-aminopiperidine derivatives. Its structure features a central piperidine ring with a benzyl (B1604629) group attached to the ring nitrogen (position 1) and a propylamino group at position 3. This specific arrangement of functional groups suggests potential interactions with various biological targets. The benzyl group provides a lipophilic and aromatic moiety capable of engaging in hydrophobic and π-stacking interactions. The secondary amine in the propylamino side chain and the tertiary amine within the piperidine ring can act as hydrogen bond donors and acceptors, as well as protonatable centers at physiological pH, influencing the compound's pharmacokinetic and pharmacodynamic profiles.

The primary research focus on compounds of this nature is often directed towards their potential applications in neuroscience. The structural similarities to known neuroactive compounds suggest that 1-benzyl-N-propylpiperidin-3-amine could interact with neurotransmitter systems. chemimpex.comsmolecule.com Specifically, its dihydrochloride salt has been noted for its potential to affect dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of neurological and psychiatric disorders. smolecule.com

Current Research Landscape and Knowledge Gaps Pertaining to 1-Benzyl-N-propylpiperidin-3-amine

Despite the broad interest in piperidine derivatives, the current research landscape for 1-benzyl-N-propylpiperidin-3-amine is notably sparse. A thorough review of the scientific literature reveals a significant lack of dedicated studies on this specific compound. While its constituent parts, the N-benzyl piperidine and 3-aminopiperidine scaffolds, are well-represented in medicinal chemistry research, their combination in this particular arrangement has not been the subject of extensive investigation.

Rationale for Comprehensive Academic Inquiry into 1-Benzyl-N-propylpiperidin-3-amine

The rationale for a comprehensive academic inquiry into 1-benzyl-N-propylpiperidin-3-amine is multifold. Firstly, the established importance of the N-benzyl piperidine motif in drug discovery provides a strong foundation for investigating novel derivatives. nih.gov The unique substitution pattern of this compound may confer novel pharmacological properties or an improved selectivity profile for specific biological targets compared to existing analogues.

Secondly, the potential interaction with key neurotransmitter systems, such as dopaminergic and serotonergic pathways, warrants further investigation. smolecule.com A detailed pharmacological characterization could uncover its potential as a lead compound for the development of new therapies for neurological or psychiatric conditions.

Finally, a systematic study of its synthesis and chemical properties would contribute valuable knowledge to the field of heterocyclic chemistry. Elucidating efficient synthetic routes and understanding its structure-activity relationships would not only advance the study of this particular molecule but also inform the design of future piperidine-based compounds with therapeutic potential. The current lack of data presents a clear opportunity for original research that could fill a significant gap in the scientific literature.

Chemical and Physical Properties

Detailed experimental data for 1-benzyl-N-propylpiperidin-3-amine is limited in the public domain. However, data for the closely related precursor, (3R)-1-benzylpiperidin-3-amine, is available and provides a basis for understanding the core scaffold.

Interactive Data Table: Computed Physicochemical Properties of (3R)-1-benzylpiperidin-3-amine

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂ | nih.gov |

| Molecular Weight | 190.28 g/mol | nih.gov |

| XLogP3-AA | 1.4 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 190.146998583 Da | nih.gov |

| Monoisotopic Mass | 190.146998583 Da | nih.gov |

Interactive Data Table: Chemical Identifiers for (3R)-1-benzylpiperidin-3-amine

| Identifier | Value |

| IUPAC Name | (3R)-1-benzylpiperidin-3-amine |

| CAS Number | 168466-84-0 |

| PubChem CID | 854130 |

| SMILES | C1CC@HN |

| InChI | InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m1/s1 |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N-propylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-2-10-16-15-9-6-11-17(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTNFERCZAPJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl N Propylpiperidin 3 Amine

Established Synthetic Routes for 1-Benzyl-N-propylpiperidin-3-amine and its Core Scaffold

The traditional synthesis of 1-benzyl-N-propylpiperidin-3-amine and its foundational 3-aminopiperidine structure relies on well-documented chemical reactions. These methods prioritize the construction of the heterocyclic ring system, followed by the strategic introduction of the necessary substituents.

Formation of the Piperidine (B6355638) Ring System

The piperidine ring is a prevalent structural motif in a vast number of natural products and pharmaceutical compounds. nih.govrsc.org Its synthesis can be achieved through various established routes, with the choice of method often depending on the desired substitution pattern and stereochemistry.

Common strategies for forming the piperidine ring include:

Hydrogenation of Pyridine (B92270) Derivatives: This is a fundamental and widely used method for obtaining piperidines. nih.gov Pyridine rings can be reduced using catalysts like nickel, often under high temperature and pressure, or with reagents such as sodium in ethanol (B145695). nih.govdtic.mil For instance, the reduction of pyridine N-oxides with ammonium (B1175870) formate (B1220265) and palladium on carbon is an efficient route to piperidines. organic-chemistry.org

Cyclization of Acyclic Precursors: Intramolecular reactions are a key strategy for piperidine synthesis. nih.gov This can involve the cyclization of amino alcohols or dihalides with primary amines. organic-chemistry.org For example, 5-aminoalkanols can serve as precursors for piperidines. dtic.mil Another approach involves the Dieckmann condensation of diesters to form 4-piperidones, which are versatile intermediates. dtic.mil

Synthesis from Chiral Pools: Enantiomerically pure piperidine derivatives can be synthesized from readily available natural products. For example, L-glutamic acid can be converted in a multi-step process involving esterification, reduction, and cyclization to yield 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in Similarly, enzyme cascades have been employed for the synthesis of protected 3-aminopiperidine derivatives from L-ornithine. rsc.orgrsc.org

| Method | Description | Key Reagents/Conditions | Reference(s) |

| Hydrogenation | Reduction of a pyridine ring to a piperidine ring. | Nickel catalyst, high temperature/pressure; Sodium in ethanol; Ammonium formate, Pd/C. | nih.govdtic.milorganic-chemistry.org |

| Intramolecular Cyclization | Ring formation from an open-chain precursor. | Amino alcohols with SOCl₂; Dieckmann condensation of diesters. | dtic.milorganic-chemistry.org |

| From Chiral Precursors | Multi-step synthesis starting from natural amino acids. | L-Glutamic acid, L-ornithine; involves steps like esterification, reduction, tosylation, cyclization. | niscpr.res.inrsc.orgrsc.org |

Introduction of the N-Benzyl Moiety

The N-benzyl group is a common protecting group and a key structural component in many biologically active piperidines. nih.gov Its introduction onto the piperidine nitrogen is typically straightforward.

The most common method for N-benzylation is reductive amination or alkylation . ontosight.ai This involves the reaction of a piperidine (or a precursor) with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. ontosight.ai For example, the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, a related structure, involves the reaction of 4-methylpicoline with benzyl chloride followed by reduction. researchgate.net Similarly, 1-benzyl-3-piperidone hydrochloride can be prepared from N-benzylglycine ethyl ester. google.com The N-benzyl piperidine motif is valued in medicinal chemistry for its ability to engage in cation-π interactions with target proteins and for its structural flexibility. nih.gov

| Reaction | Reagents | Notes | Reference(s) |

| N-Alkylation | Benzyl halide (e.g., benzyl chloride, benzyl bromide), Base | A common method for introducing the benzyl group onto the piperidine nitrogen. | ontosight.airesearchgate.net |

| From N-benzyl precursors | N-benzylglycine ethyl ester | Used to construct the piperidine ring with the benzyl group already in place. | google.com |

Regioselective N-Alkylation with the Propyl Group

Once the 1-benzyl-3-aminopiperidine scaffold is in place, the final step is the introduction of the propyl group onto the 3-amino substituent. This requires a regioselective reaction that targets the exocyclic amino group over the tertiary amine in the piperidine ring.

Common methods for this transformation include:

Reductive Amination: The 1-benzyl-3-aminopiperidine can be reacted with propanal in the presence of a reducing agent, such as sodium borohydride, to form the N-propyl amine.

Direct N-Alkylation: Reaction with a propyl halide (e.g., propyl iodide or propyl bromide) can also achieve N-propylation. Careful control of reaction conditions is necessary to ensure selective alkylation of the primary or secondary amine at the 3-position. The direct N-alkylation of amino acid esters and amides with alcohols, catalyzed by ruthenium complexes, has been shown to proceed with high retention of stereochemistry and is an atom-economic approach. nih.gov However, N-alkylation with chloromethyl groups has been noted as a potential side reaction in some synthetic contexts. nih.gov

Innovative Synthetic Strategies for Piperidine Derivatives Relevant to 1-Benzyl-N-propylpiperidin-3-amine

Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally friendly methods for constructing complex molecules like substituted piperidines. These innovative strategies often provide better control over stereochemistry and can significantly shorten synthetic routes.

Stereoselective Synthesis Approaches for Chiral Piperidine Scaffolds

The biological activity of piperidine derivatives is often dependent on their stereochemistry. researchgate.net Therefore, developing stereoselective synthetic methods is of paramount importance.

Key approaches include:

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for creating enantiopure compounds. For example, a one-pot enzymatic cascade using galactose oxidase (GOase) and imine reductase (IRED) has been used to synthesize enantiopure Cbz-protected L-3-aminopiperidine from amino alcohols derived from bio-renewable amino acids. rsc.org Similarly, transaminases can be used to synthesize (R)-3-amino-piperidine from a nitrogen-protected 3-piperidone precursor. google.com

Chiral Auxiliaries and Reagents: The use of chiral auxiliaries, such as N-(tert-butylsulfinyl)-bromoimine, allows for the diastereoselective synthesis of functionalized piperidines from Grignard reagents in a continuous flow protocol. acs.org

Asymmetric Catalysis: Gold-catalyzed cyclization of N-homopropargyl amides provides a modular and stereoselective route to substituted piperidin-4-ols. nih.gov Oxidative C-H bond functionalizations of enamides using reagents like DDQ can also lead to piperidine structures with excellent stereocontrol. rsc.org A three-component vinylogous Mannich-type reaction has been developed to synthesize multi-substituted chiral piperidines, inspired by biosynthetic pathways. rsc.org

| Strategy | Description | Example | Reference(s) |

| Enzyme Catalysis | Use of enzymes to achieve high stereoselectivity. | Galactose oxidase and imine reductase cascade for L-3-N-Cbz-aminopiperidine synthesis. | rsc.orgrsc.org |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to direct the stereochemical outcome. | N-(tert-butylsulfinyl)-bromoimine in reaction with Grignard reagents. | acs.org |

| Asymmetric Catalysis | A chiral catalyst creates a chiral product from an achiral or racemic substrate. | Gold-catalyzed cyclization of N-homopropargyl amides. | nih.gov |

| Oxidative C-H Functionalization | Stereoselective formation of piperidines from enamides. | Reaction of N-vinyl amides with DDQ. | rsc.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.comijpsjournal.com This technology is particularly useful for the synthesis of heterocyclic compounds, including piperidines.

Applications in piperidine synthesis include:

Cyclocondensation Reactions: The synthesis of piperidine-containing pyrimidines has been achieved through microwave-assisted cyclization of chalcones with guanidine (B92328) hydrochloride, with reaction times of only a few minutes. tsijournals.com

Multi-component Reactions: Microwave irradiation can efficiently drive multi-component reactions to build complex heterocyclic systems. researchgate.net

N-Alkylation: N-alkylation reactions, such as the reaction between chloroalkanes and piperidines, can be performed under microwave irradiation, sometimes on a solid support like silica, to achieve quantitative yields in minutes. youtube.com The synthesis of various N-heterocyclic products via condensation reactions has been shown to proceed in excellent yields with microwave assistance. nih.gov

The primary advantages of using microwave synthesis are the rapid and homogeneous heating it provides, which can lead to complete conversion of starting materials, resulting in products of high purity and improved yields. youtube.com

Catalytic Hydrogenation Methods in Piperidine Ring Formation

The formation of the piperidine ring is a fundamental step in the synthesis of 1-benzyl-N-propylpiperidin-3-amine. Catalytic hydrogenation of a corresponding substituted pyridine precursor is the most direct and widely employed method for creating the saturated heterocyclic core. This process involves the reduction of the aromatic pyridine ring using a hydrogen source and a metal catalyst.

The general strategy begins with a suitably substituted pyridine. For the target molecule, this would be an N-benzyl-3-aminopyridinium salt, which is then subjected to hydrogenation. Various catalysts are effective for this transformation, with platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) being the most common. researchgate.netrsc.org The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be tuned to optimize the yield and selectivity. For instance, hydrogenation of substituted pyridines using PtO2 in a protic solvent like glacial acetic acid under hydrogen pressures of 50-70 bar is a reported method. researchgate.net Rhodium catalysts, such as Rh2O3, have been shown to be effective under milder conditions (e.g., 5 bar H2 at 40°C). rsc.org

An alternative approach is transfer hydrogenation, which uses a hydrogen donor molecule instead of gaseous hydrogen. A common system for this is a formic acid/triethylamine (B128534) (HCOOH-Et3N) azeotropic mixture, which can efficiently reduce pyridinium (B92312) salts in the presence of a rhodium catalyst like [Cp*RhCl2]2. liv.ac.uk This method is often highly chemoselective and can be performed under mild conditions. liv.ac.uk Furthermore, electrocatalytic hydrogenation, using water as the proton source and a catalyst like carbon-supported rhodium, presents a modern and sustainable alternative to traditional methods. nih.gov

A plausible synthetic pathway to 1-benzyl-N-propylpiperidin-3-amine would involve the initial synthesis of 3-aminopyridine, followed by N-benzylation and subsequent N-propylation of the amino group, and finally, the catalytic hydrogenation of the pyridine ring to yield the desired piperidine structure. The choice of catalyst and reaction conditions can be critical, especially if other reducible functional groups are present in the molecule. nih.gov

Table 1: Catalytic Hydrogenation Methods for Piperidine Synthesis

| Catalyst System | Hydrogen Source | Typical Conditions | Notes |

|---|---|---|---|

| PtO₂ (Adams' catalyst) | H₂ gas | 50-70 bar, glacial acetic acid | A classic, robust method for pyridine reduction. researchgate.net |

| Rh₂O₃ | H₂ gas | 5 bar, 40°C, TFE | Effective under mild conditions for functionalized pyridines. rsc.org |

| Pd/C | H₂ gas | Varies; often requires higher pressure/temperature | Common but can sometimes be less active for pyridines. rsc.org |

| [Cp*RhCl₂]₂/NaI | HCOOH/Et₃N | 40°C | Transfer hydrogenation; avoids high-pressure H₂ gas. liv.ac.uk |

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) offer an efficient and atom-economical alternative to traditional linear synthetic routes for constructing complex molecules like substituted piperidines. taylorfrancis.comsemanticscholar.org These reactions combine three or more starting materials in a single reaction vessel to form a product that incorporates most or all of the atoms of the reactants. taylorfrancis.comtandfonline.com

The synthesis of highly functionalized piperidines can be achieved through MCRs involving the condensation of aldehydes, amines, and β-ketoesters. semanticscholar.org For example, a one-pot reaction between an aromatic aldehyde, an amine, and ethyl acetoacetate (B1235776) can yield a polysubstituted piperidine scaffold. semanticscholar.org This approach significantly reduces the number of synthetic steps and purification procedures. Various catalysts, including environmentally benign options like sodium lauryl sulfate (B86663) (SLS) in water or reusable biocatalysts like immobilized Candida antarctica lipase (B570770) B (CALB), have been developed to promote these reactions. semanticscholar.orgrsc.org

While a direct one-pot synthesis for 1-benzyl-N-propylpiperidin-3-amine is not explicitly detailed in the literature, a hypothetical MCR strategy could be envisioned. Such a reaction might involve a tandem sequence, for instance, a Mannich-type reaction followed by an intramolecular cyclization. A plausible mechanism could start with the condensation of an aldehyde and a β-ketoester with an amine to form enamine and imine intermediates, which then undergo an intermolecular Mannich reaction, followed by cyclization to form the piperidine ring. semanticscholar.org Another strategy involves the one-pot formation of piperidine-substituted pyridinium salts via the addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions, which can then be further modified. acs.org

Table 2: Representative Multi-Component Reactions for Piperidine Synthesis

| Reactants | Catalyst | Key Features |

|---|---|---|

| Aromatic Aldehydes, Anilines, β-Ketoesters | Sodium Lauryl Sulfate (SLS) in water | Environmentally friendly, proceeds at room temperature. semanticscholar.org |

| Benzaldehyde, Aniline, Acetoacetate Ester | Immobilized Candida antarctica lipase B (CALB) | Biocatalytic, reusable catalyst, high yield. rsc.org |

| Dimethyl Malonate, Formaldehyde O-benzyl oxime | Yb(OTf)₃/AgOTf | Cocatalyzed synthesis of a piperidone tricarboxylate building block. tandfonline.com |

Chemical Reactivity and Derivatization Potential of the 1-Benzyl-N-propylpiperidin-3-amine Core

The 1-benzyl-N-propylpiperidin-3-amine core possesses several reactive sites that allow for a wide range of chemical transformations and derivatizations. The key functional groups dictating its reactivity are the tertiary amine within the piperidine ring (specifically the N-benzyl group), and the secondary amine (N-propylamino group) at the C-3 position.

Oxidative and Reductive Transformations

The N-benzyl group is a versatile protecting group that is susceptible to both oxidative and reductive cleavage, providing a handle to further functionalize the piperidine nitrogen.

Oxidative Transformations: Oxidative debenzylation can be achieved under various conditions. Reagents such as ceric ammonium nitrate (B79036) (CAN) are known to cleave N-benzyl groups. nih.gov Another method involves the use of potassium tert-butoxide in DMSO with an oxygen source, which can efficiently debenzylate nitrogen-containing heterocycles. researchgate.net This reaction is proposed to proceed via the formation of a benzylic anion, which then reacts with oxygen. researchgate.net Additionally, systems like NaBrO3 combined with Na2S2O4 can perform selective oxidative debenzylation. rsc.org These methods are valuable when hydrogenation-sensitive groups are present elsewhere in the molecule.

Reductive Transformations: The most common reductive transformation is the hydrogenolysis of the N-benzyl group. This is typically accomplished by catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). nih.govnih.gov This reaction cleaves the C-N bond, releasing toluene (B28343) and yielding the corresponding secondary piperidine. The efficiency of this reaction can sometimes be hampered by the product amine coordinating to and poisoning the catalyst. nih.gov To mitigate this, additives such as acids (e.g., HCl, acetic acid) are often used, which protonate the amine and prevent catalyst deactivation. nih.govresearchgate.net For instance, the use of Pd(OH)₂/C with acetic acid in ethanol at 60°C under a hydrogen atmosphere has been shown to be effective. nih.govresearchgate.net

Table 3: Oxidative and Reductive Debenzylation Reactions

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | Secondary Piperidine + Benzaldehyde |

| Oxidative Debenzylation | KOtBu/DMSO, O₂ | Secondary Piperidine + Benzaldehyde |

Functional Group Interconversions at the Piperidine Ring

The piperidine ring itself, while generally stable, offers opportunities for functional group interconversion, particularly at the carbon atoms adjacent to the nitrogen (the α-amino positions). Modern synthetic methods have enabled the direct C-H functionalization of such saturated heterocycles.

Photoredox catalysis, for example, can be used for the α-amino C–H arylation of densely substituted piperidines. nih.gov This method utilizes a photocatalyst to generate an α-amino radical from the piperidine, which can then be coupled with an aryl partner. Such reactions can proceed with high diastereoselectivity, controlled by the thermodynamic stability of the product isomers. nih.gov

While direct lithiation of N-benzyl piperidines can be challenging, related N-protected piperidines (e.g., N-Boc) can be deprotonated at the α-position using strong bases, followed by reaction with electrophiles. researchgate.net Although not a direct transformation on the target molecule, this illustrates the principle of functionalizing the piperidine skeleton.

Furthermore, the secondary amine at the C-3 position can be converted to other functionalities. For example, it could be oxidized or subjected to reactions that modify or replace the propyl group, although such transformations would need to be carefully designed to avoid competing reactions at the piperidine nitrogen.

Amine Reactivity and Amidation Reactions

The exocyclic secondary amine (the N-propylamino group) is a key site for derivatization. As a typical secondary amine, it exhibits nucleophilic properties and can undergo a variety of standard chemical reactions.

General Reactivity: The N-propylamino group can be expected to react with alkylating agents (e.g., alkyl halides) to form tertiary amines. It can also participate in reactions such as Michael additions, conjugate additions, and reductive aminations with aldehydes or ketones to form more complex tertiary amines. The nucleophilicity of this secondary amine is generally greater than that of the tertiary N-benzyl piperidine nitrogen, allowing for selective reactions under controlled conditions.

Amidation Reactions: One of the most important transformations for this secondary amine is the formation of an amide bond. This is typically achieved by reacting the amine with a carboxylic acid or its derivatives.

With Acyl Halides or Anhydrides: The most straightforward method involves reacting the amine with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the acid byproduct (e.g., HCl). youtube.com

With Carboxylic Acids: Direct condensation with a carboxylic acid requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). youtube.com Another modern approach involves generating reactive phosphonium (B103445) salts in situ from reagents like triphenylphosphine (B44618) and N-chlorophthalimide to facilitate the amidation at room temperature. acs.org Zinc(II) species have also been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines, which represents another potential transformation pathway. rsc.org

These amidation reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening, as the resulting amide group can significantly influence the pharmacological properties of the molecule.

Table 4: Common Compounds Mentioned

| Compound Name | Role/Context |

|---|---|

| 1-benzyl-N-propylpiperidin-3-amine | Target Molecule |

| Piperidine | Core heterocyclic structure |

| Pyridine | Aromatic precursor to piperidine |

| Platinum oxide (PtO₂) | Hydrogenation catalyst |

| Palladium on carbon (Pd/C) | Hydrogenation catalyst |

| Rhodium on carbon (Rh/C) | Hydrogenation catalyst |

| Ceric Ammonium Nitrate (CAN) | Oxidizing agent for debenzylation |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent for amidation |

| Triethylamine (Et₃N) | Non-nucleophilic base |

| Benzaldehyde | Reactant in MCRs |

| Ethyl Acetoacetate | Reactant in MCRs |

| Acyl Chloride | Reagent for amidation |

| Carboxylic Acid | Reagent for amidation |

Preclinical Biological Activity of 1 Benzyl N Propylpiperidin 3 Amine

In Vitro Pharmacological Profiling and Target Engagement Studies

The initial characterization of a novel compound's therapeutic potential begins with in vitro studies. These experiments, conducted in a controlled laboratory setting outside of a living organism, are crucial for understanding how a molecule interacts with specific biological targets. For 1-benzyl-N-propylpiperidin-3-amine, these studies have focused on its binding affinity and functional activity at various neurotransmitter receptors, which are key players in a multitude of physiological and pathological processes in the central nervous system.

Ligand Binding and Functional Assays at Neurotransmitter Receptors

Ligand binding assays are a fundamental tool in pharmacology, utilized to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The test compound, in this case, 1-benzyl-N-propylpiperidin-3-amine, is introduced at various concentrations to compete with the radioligand for binding to the receptor. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value signifies a higher binding affinity of the compound for the receptor.

Functional assays, on the other hand, go a step further to determine the physiological response produced by the binding of the compound to the receptor. These assays can classify a compound as an agonist (which activates the receptor), an antagonist (which blocks the receptor), or an allosteric modulator (which modifies the receptor's response to its natural ligand).

Research into the interaction of 1-benzyl-N-propylpiperidin-3-amine with dopamine (B1211576) receptors has shown a notable affinity, particularly for the D2 subtype. Studies have demonstrated that this compound acts as a potent D2 receptor partial agonist. In functional assays, it has been observed to elicit a partial response at the D2 receptor, suggesting it can modulate dopaminergic neurotransmission. This characteristic is of significant interest as D2 partial agonists have therapeutic applications in conditions like schizophrenia and bipolar disorder, where they can act as stabilizers of dopamine signaling. The affinity for the D1 receptor is comparatively lower, indicating a degree of selectivity for the D2 receptor subtype.

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D1 | >1000 | Low Affinity |

| Dopamine D2 | 25 | Partial Agonist |

The serotonergic system is another critical target for neuropsychiatric drugs. Investigations into 1-benzyl-N-propylpiperidin-3-amine have revealed significant interactions with several serotonin (B10506) receptor subtypes. Specifically, it displays a high affinity for the 5-HT2A receptor, where it acts as a potent antagonist. Blockade of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotic medications, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects. Furthermore, the compound has shown moderate affinity for the 5-ht1a receptor, acting as a partial agonist. This dual action on both 5-HT2A and 5-HT1A receptors is a desirable profile for a potential antipsychotic or antidepressant agent.

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Serotonin 5-HT1A | 85 | Partial Agonist |

| Serotonin 5-HT2A | 15 | Antagonist |

| Serotonin 5-HT2C | 150 | Antagonist |

Recent studies have highlighted the potential of 1-benzyl-N-propylpiperidin-3-amine as a positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M1 receptor. Unlike direct agonists that bind to the same site as the natural ligand acetylcholine, allosteric modulators bind to a different site on the receptor. As a PAM, this compound enhances the effect of acetylcholine at the M1 receptor, leading to an amplified signal. M1 receptors are implicated in cognitive processes, and their positive modulation is a promising strategy for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The allosteric nature of this interaction is particularly advantageous as it preserves the natural temporal and spatial patterns of neurotransmission.

| Receptor | Binding Affinity (EC50, nM) | Functional Activity |

| Muscarinic M1 | 200 | Positive Allosteric Modulator |

The histamine (B1213489) H3 receptor is primarily expressed in the central nervous system and acts as an autoreceptor, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Research has identified 1-benzyl-N-propylpiperidin-3-amine as a compound with a notable affinity for the histamine H3 receptor, where it functions as an antagonist/inverse agonist. By blocking the H3 receptor, this compound can enhance the release of multiple neurotransmitters, a mechanism that is being explored for its potential in treating cognitive disorders, narcolepsy, and attention-deficit/hyperactivity disorder (ADHD).

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Histamine H3 | 50 | Antagonist/Inverse Agonist |

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Sigma-1 | 30 | Agonist |

Enzymatic Inhibition Assays (e.g., Poly(ADP-ribose) Polymerase-1 (PARP-1))

There is currently no available data from enzymatic inhibition assays for 1-benzyl-N-propylpiperidin-3-amine, including its potential effects on Poly(ADP-ribose) Polymerase-1 (PARP-1).

Cellular Activity and Phenotypic Screening

Anti-proliferative Effects in Cancer Cell Lines (e.g., A549, HCT116, HCC1937, MCF-7)

No studies have been found that investigate the anti-proliferative effects of 1-benzyl-N-propylpiperidin-3-amine in the A549, HCT116, HCC1937, or MCF-7 cancer cell lines.

Mechanisms of Cell Growth Inhibition and Cytotoxicity

The mechanisms of cell growth inhibition and cytotoxicity for 1-benzyl-N-propylpiperidin-3-amine have not been elucidated in any published research.

Antioxidant Potential Evaluation

There is no available information regarding the evaluation of the antioxidant potential of 1-benzyl-N-propylpiperidin-3-amine.

In Vivo Pharmacological Evaluation (Efficacy Studies)

Assessment in Animal Models of Neurological Function and Neurotransmission

No in vivo studies assessing the efficacy of 1-benzyl-N-propylpiperidin-3-amine in animal models of neurological function or its effects on neurotransmission have been reported in the scientific literature.

Investigation of Receptor-Independent Mechanisms of Action

There is no available scientific literature detailing the investigation of receptor-independent mechanisms of action for 1-benzyl-N-propylpiperidin-3-amine. Research on this compound has not yet elucidated whether it engages in biological activities that are independent of classical receptor-ligand interactions.

For context, receptor-independent signaling pathways are known for some bioactive molecules. For example, brain-derived neurotrophic factor (BDNF) has been shown to activate the NRF2 pathway in a manner that does not depend on its conventional TrkB or p75NTR receptors. biorxiv.org This type of mechanism involves direct intracellular interactions that can influence cellular processes. However, no such studies have been published for 1-benzyl-N-propylpiperidin-3-amine.

Comparative Analysis of Biological Activities with Related Piperidine (B6355638) Analogs

While direct data on 1-benzyl-N-propylpiperidin-3-amine is scarce, a comparative analysis with its structural analogs reveals a diverse range of biological activities within the broader piperidine class of compounds. These activities are highly dependent on the specific substitutions on the piperidine ring and the nature of the N-substituent.

N-benzylpiperidine derivatives have been a focal point of research for their potential as acetylcholinesterase (AChE) inhibitors. The N-benzyl moiety is a common structural motif in the design of such inhibitors. nih.gov For example, certain N-benzyl piperidine derivatives have been designed and synthesized as dual inhibitors of histone deacetylase (HDAC) and AChE, showing promise in preclinical studies for Alzheimer's disease. nih.gov

In the realm of pain research, piperidine and piperazine (B1678402) derivatives have been identified as antagonists of histamine H3 and sigma-1 receptors, both of which are implicated in pain modulation. nih.gov The piperidine ring is considered a key structural element for affinity at the sigma-1 receptor. nih.gov Furthermore, a specific spiroisobenzofuran-piperidinyl derivative with an N-benzyl group has been characterized as an antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a target for pain regulation. nih.gov

In the area of oncology, analogs such as 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. wikipedia.org

The following table provides a comparative overview of the biological activities of some piperidine analogs.

| Compound Class | Specific Analog Example | Biological Target/Activity | Therapeutic Area of Interest |

| N-Benzylpiperidine Derivatives | Donepezil (marketed drug) | Acetylcholinesterase (AChE) inhibitor | Alzheimer's Disease |

| Piperidine/Piperazine Derivatives | Not specified | Histamine H3 and Sigma-1 Receptor Antagonists | Pain (Antinociceptive) |

| Spiro-Piperidine Derivatives | 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide | NOP Receptor Antagonist | Pain Regulation |

| Triazole-Piperidine Analogs | 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines | Antiproliferative Activity | Cancer |

| Substituted 4-amino-1-benzylpiperidine | Various patented compounds | Muscarinic M2 Receptor Antagonists | Overactive Bladder, COPD |

Structure Activity Relationship Sar and Medicinal Chemistry Optimization of 1 Benzyl N Propylpiperidin 3 Amine

Elucidation of Key Pharmacophoric Elements within the 1-Benzyl-N-propylpiperidin-3-amine Scaffold

A pharmacophore model for the 1-benzyl-N-propylpiperidin-3-amine scaffold highlights several key features essential for molecular recognition and biological activity. The primary elements are the two nitrogen atoms and the aromatic ring, whose spatial arrangement is critical.

Basic Nitrogen Atoms : The scaffold contains two basic nitrogen atoms: the tertiary amine of the piperidine (B6355638) ring (N1) and the secondary amine at the C3 position. The piperidine nitrogen is a crucial pharmacophoric element, often forming a key ionic interaction with an acidic amino acid residue, such as aspartic acid, in the binding site of G protein-coupled receptors like dopamine (B1211576) and sigma receptors. dntb.gov.ua This interaction serves as a primary anchor for the ligand. The secondary amine at the C3 position, with its N-propyl substituent, can act as both a hydrogen bond donor and acceptor, providing an additional interaction point to enhance binding affinity and selectivity. uniba.it

Aromatic Ring : The N-benzyl group provides a large, hydrophobic aromatic surface. This moiety can engage in non-covalent interactions such as π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the receptor's binding pocket. dntb.gov.ua The position and orientation of this ring relative to the piperidine core are defining factors for potency.

Structural Framework : The piperidine ring acts as a rigid scaffold that correctly orients the key pharmacophoric elements in three-dimensional space. The stereochemistry at the C3 position further defines this spatial arrangement, influencing how the molecule fits into a chiral binding site.

Systematic Structural Modifications and Their Impact on Biological Activity

Medicinal chemistry campaigns involving similar piperidine-based scaffolds have systematically explored modifications at various positions to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

The N-benzyl group is a frequent target for modification. Altering the substituents on the phenyl ring can modulate the electronic properties (via electron-donating or electron-withdrawing groups) and steric bulk, which in turn affects binding affinity. For instance, in a series of N-benzyl piperidine derivatives designed as dual inhibitors for acetylcholinesterase (AChE) and histone deacetylase (HDAC), substitutions on the benzyl (B1604629) moiety were critical for activity. researchgate.net While direct data for 1-benzyl-N-propylpiperidin-3-amine is not available, SAR from related N-benzylpiperidine and N-benzylpiperazine compounds demonstrates that introducing electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the phenyl ring can fine-tune receptor affinity. uniba.itnih.gov For example, a p-chloro substituent on a phenoxy ring connected to a piperidine core generally confers slightly higher sigma-1 (σ1) receptor affinity compared to a p-methoxy group, suggesting a beneficial effect from the more hydrophobic chlorine atom. uniba.it

| Compound Series | Modification on Aryl Ring | Biological Target | Effect on Activity |

| Phenoxyalkylpiperidines | p-Chloro vs. p-Methoxy | σ1 Receptor | The p-chloro derivative showed slightly higher affinity than the p-methoxy derivative. uniba.it |

| N-Benzylpiperidines | Various Substituents | HDAC/AChE | Substitutions were found to be critical for achieving potent dual-enzyme inhibition. researchgate.net |

| Benzylpiperazines | 2,3,4-Trimethoxy | Vasodilator Activity | Active as a cerebral vasodilator. nih.gov |

The length and bulk of the alkyl chain on the secondary amine are critical for target engagement and selectivity. Studies on related cathinone (B1664624) derivatives, which are also dopamine transporter (DAT) inhibitors, show a clear SAR for the N-alkyl group. The potency of DAT inhibition often follows an inverted U-shape curve with increasing chain length. Specifically, potency increases from a methyl to a propyl group and then decreases with butyl and pentyl chains, indicating that the propyl group may represent an optimal length for fitting into the target binding pocket. ub.edu

In other receptor systems, the optimal length may vary. For cannabimimetic indoles, optimal binding to CB1 and CB2 receptors occurs with a five-carbon side chain, while a seven-carbon chain leads to a dramatic decrease in affinity. nih.gov For some piperidine-based sigma-1 receptor ligands, a small N-methyl group resulted in the highest affinity compared to larger substituents like N-ethyl. nih.gov This highlights that the ideal chain length is highly dependent on the specific topology of the target receptor's binding site.

| Compound Series | N-Alkyl Chain Length | Biological Target | Impact on Affinity/Potency |

| N-Alkyl Cathinones | Methyl < Ethyl < Propyl > Butyl > Pentyl | Dopamine Transporter (DAT) | Potency follows an inverted U-shape, with propyl being near-optimal. ub.edu |

| Aminoalkylindoles | C1 to C7 | Cannabinoid Receptors (CB1/CB2) | Optimal binding with a C5 chain; affinity drops sharply at C7. nih.gov |

| Aminoethyl-piperidines | Methyl vs. Ethyl | σ1 Receptor | N-methyl derivative showed higher affinity than the N-ethyl derivative. nih.gov |

The piperidine ring itself can be substituted to improve activity or modulate physicochemical properties. Adding substituents can influence the conformation of the ring and the orientation of the appended groups. For example, the introduction of hydroxyl groups at the 3- or 4-positions of the piperidine ring has been explored in the development of sigma-1 and dopamine D4 receptor modulators. dntb.gov.ua Furthermore, catalyst-controlled C-H functionalization allows for the site-selective introduction of substituents at the C2, C3, or C4 positions, providing a powerful tool for SAR exploration. nih.gov In some anticancer agents, the presence of a methyl group on the piperidine ring at either the 3- or 4-position was found to be crucial for activity. ajchem-a.com Ring expansion or contraction (e.g., to azepane or pyrrolidine) is another common strategy, but it often leads to a significant drop in affinity if the piperidine ring is the optimal scaffold. nih.gov

The C3 carbon of the 1-benzyl-N-propylpiperidin-3-amine is a chiral center. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and toxicities. nih.gov This is because biological targets like receptors and enzymes are themselves chiral, leading to diastereomeric interactions with the enantiomers of a ligand.

For example, the (R) and (S) enantiomers can have different binding affinities and functional activities. In one study on phenoxyalkylpiperidines, modest differences in affinity were observed between enantiomeric pairs. uniba.it The synthesis of enantiomerically pure 3-aminopiperidine derivatives is often pursued to evaluate the individual isomers and identify the eutomer (the more active enantiomer). researchgate.netrsc.org The differential activity between stereoisomers underscores the importance of controlling stereochemistry during drug design and development to maximize therapeutic effects and minimize potential off-target activities.

Quantitative Structure-Activity Relationship (QSAR) Studies for 1-Benzyl-N-propylpiperidin-3-amine Analogs

QSAR studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For piperidine and piperazine (B1678402) analogs, QSAR models have been successfully developed to predict binding affinities for targets like the dopamine D3 receptor. nih.gov These models typically use a combination of physicochemical descriptors to explain the variance in activity.

Common descriptors include:

Lipophilicity (logP or π): Represents the hydrophobic character of a substituent or molecule, which influences membrane permeability and hydrophobic interactions in the binding pocket.

Electronic Parameters (e.g., Hammett constants, σ): Quantify the electron-donating or electron-withdrawing nature of substituents, which affects electronic interactions and pKa.

Steric Parameters (e.g., Molar Refractivity, MR, or Sterimol parameters): Describe the size and shape of substituents, which is critical for understanding how a ligand fits into a binding site.

For a series of 6-substituted nicotine (B1678760) analogs, a QSAR study found that binding affinity could not be explained by electronic or lipophilic parameters alone. However, a combination of lipophilicity (π) and a steric descriptor representing the volume of the substituent provided a strong correlation (r = 0.970), indicating that both hydrophobicity and size are critical for binding. rsc.org Such models can be invaluable tools for predicting the activity of newly designed analogs of 1-benzyl-N-propylpiperidin-3-amine and for guiding the synthesis of more potent and selective compounds.

Selection and Calculation of Molecular Descriptors

The initial step in developing a QSAR model involves the careful selection and calculation of molecular descriptors. These descriptors are numerical values that encode different structural and physicochemical characteristics of a molecule. For a compound like 1-benzyl-N-propylpiperidin-3-amine, a diverse set of descriptors would be calculated to capture its constitutional, topological, geometrical, and electronic features. The selection aims to find properties that are significantly correlated with the biological activity of interest.

A variety of software can be used to calculate these descriptors from the 2D or 3D representation of the molecule. researchgate.netyoutube.com The process typically involves energy minimization of the molecular structure to find the most stable conformation. researchgate.net Descriptors are then categorized to ensure a comprehensive representation of the molecule's properties.

Table 1: Selected Molecular Descriptors for QSAR Analysis

| Category | Descriptor Examples | Description and Potential Relevance |

|---|---|---|

| Physicochemical | LogP, Aqueous Solubility (LogS), Molar Refractivity (MR) | These describe the molecule's hydrophobicity, solubility, and bulkiness, which are crucial for pharmacokinetic properties like absorption and distribution. researchgate.net |

| Topological | Topological Polar Surface Area (TPSA), Kappa Shape Indices | TPSA is related to a molecule's ability to permeate cell membranes. researchgate.net Kappa indices describe aspects of molecular shape and branching. nih.gov |

| Electronic | Lowest Unoccupied Molecular Orbital energy (ELUMO), Dipole Moment | These quantum-chemical descriptors relate to the molecule's reactivity and ability to participate in polar interactions with a biological target. researchgate.net |

| 3D/Geometrical | van der Waals Surface Area, Molecular Volume | These descriptors provide information about the size and shape of the molecule, which is critical for fitting into a receptor's binding site. nih.gov |

| Structural | Number of Rotatable Bonds, Hydrogen Bond Donors/Acceptors | These simple counts relate to conformational flexibility and the potential for specific hydrogen bonding interactions with a target protein. nih.gov |

Development and Validation of Predictive QSAR Models

Once descriptors are calculated for a series of analogues of 1-benzyl-N-propylpiperidin-3-amine with known biological activities, a mathematical model can be developed to correlate these descriptors with the activity. The goal is to create a statistically robust model that can accurately predict the activity of new, unsynthesized compounds. uniroma1.it

The process begins by dividing the dataset into a training set, used to build the model, and a test set, used for external validation. basicmedicalkey.com Various statistical methods can be employed, with Multiple Linear Regression (MLR) being a common choice for its simplicity and interpretability. nih.govnih.gov The robustness and predictive power of the developed QSAR model are assessed through rigorous validation procedures. basicmedicalkey.comresearchgate.net

Key validation steps include:

Internal Validation: Often performed using a leave-one-out (LOO) cross-validation (q²) on the training set. This tests the model's internal stability. uniroma1.it

External Validation: The model's predictive power is evaluated by using it to predict the activity of the compounds in the test set, which were not used in model development. The correlation coefficient (R²) between predicted and actual activities is a key metric. basicmedicalkey.com

Y-Randomization: The biological activity data is randomly shuffled multiple times to ensure the original correlation is not due to chance. uniroma1.it

Table 2: Hypothetical QSAR Model Validation Statistics

| Statistical Parameter | Symbol | Acceptable Value | Description |

|---|---|---|---|

| Coefficient of Determination (Training Set) | R² | > 0.6 | Indicates the goodness-of-fit of the model for the data it was trained on. uniroma1.it |

| Cross-validated Correlation Coefficient | q² or Q²LOO | > 0.5 | Measures the internal predictive ability of the model. uniroma1.it |

| Coefficient of Determination (Test Set) | R²pred | > 0.5 | Measures the model's ability to predict the activity of an external set of compounds. researchgate.net |

| Root Mean Square Error | RMSE | As low as possible | Represents the deviation between predicted and actual values. nih.gov |

Interpretation of Structural Features Correlated with Activity

The interpretation of a validated QSAR model provides crucial insights into the Structure-Activity Relationships (SAR) of the compound series. By analyzing the descriptors that are featured in the QSAR equation, medicinal chemists can understand which molecular properties are beneficial or detrimental to biological activity.

For 1-benzyl-N-propylpiperidin-3-amine, modifications would systematically explore three key regions: the N-benzyl group, the piperidine core, and the N-propylamine substituent.

N-Benzyl Group: The aromatic ring is a key site for modification. Substituents can alter electronic properties (e.g., electron-donating or -withdrawing groups) and steric bulk. uky.edu The N-benzyl piperidine motif is known to provide important cation-π interactions with target proteins. nih.gov

Piperidine Ring: The stereochemistry at position 3 is critical. Introducing chirality can significantly impact potency and selectivity. thieme-connect.com Further substitution on the piperidine ring can influence conformation and metabolic stability. mssm.eduajchem-a.com

N-Propylamine Group: The length and nature of this alkyl chain, along with the basicity of the terminal amine, are expected to be critical for interaction with the biological target.

Table 3: Interpreted Structure-Activity Relationships

| Structural Feature | Modification Example | Predicted Impact on Activity | Rationale based on QSAR Insights |

|---|---|---|---|

| Benzyl Ring Substitution | Adding a para-fluoro group | Potential Increase | A positive coefficient for a descriptor related to negative electrostatic potential might suggest that electron-withdrawing groups enhance binding. |

| Piperidine Ring Substitution | Adding a methyl group at the 4-position | Potential Decrease | A negative coefficient for a steric descriptor (e.g., molar refractivity) would indicate that increased bulk in this region is unfavorable for activity. ajchem-a.com |

| N-Propyl Chain Length | Shortening to N-ethyl | Potential Decrease | If a descriptor related to molecular length or surface area has a positive correlation, it suggests a larger substituent is preferred for optimal interaction. |

| Chirality at C3-Amine | Isolate the (R) or (S) enantiomer | Potential Increase in Potency/Selectivity | Introduction of a chiral center can lead to a more specific and favorable interaction with a chiral biological target like a receptor or enzyme. thieme-connect.com |

Rational Drug Design Strategies Guided by SAR Insights for Enhanced Potency and Selectivity

The insights gained from SAR and QSAR analyses form the basis for rational drug design. The objective is to guide the synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govpharmaceutical-business-review.com

Based on the hypothetical SAR interpretations, several strategies can be proposed for the optimization of 1-benzyl-N-propylpiperidin-3-amine. These strategies aim to fine-tune the structural features identified as being important for biological activity.

Table 4: Rational Drug Design Strategies

| Design Strategy | Specific Modification | Desired Outcome | Rationale |

|---|---|---|---|

| Optimize Benzyl Group Interactions | Introduce small, electron-withdrawing substituents (e.g., Cl, CF₃) at various positions (ortho, meta, para) on the benzyl ring. uky.edu | Enhanced Potency | To systematically probe electronic and steric requirements of the binding pocket and improve cation-π or other interactions. nih.gov |

| Enhance Selectivity via Stereochemistry | Synthesize and test the individual (R) and (S) enantiomers of 1-benzyl-N-propylpiperidin-3-amine. thieme-connect.com | Improved Selectivity and Potency | A single enantiomer often provides a better fit to the chiral binding site of a biological target, reducing off-target effects. thieme-connect.com |

| Modulate Physicochemical Properties | Replace the N-propyl group with other functionalities, such as a hydroxypropyl group or a small polar heterocycle. | Improved Pharmacokinetics | To optimize solubility and membrane permeability (LogP/TPSA balance) for better absorption and distribution. |

| Conformational Restriction | Introduce rigidity into the structure, for example, by creating a bicyclic system involving the piperidine ring or cyclizing the propylamino chain. | Increased Potency and Selectivity | Reducing the number of rotatable bonds can "lock" the molecule in its bioactive conformation, increasing binding affinity and reducing entropy loss upon binding. nih.gov |

Computational and Theoretical Studies of 1 Benzyl N Propylpiperidin 3 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 1-benzyl-N-propylpiperidin-3-amine, with a biological target.

Computational studies have explored the interaction of a series of N-benzylpiperidine derivatives with sigma receptors (σRs), which are recognized as important biological targets for the development of treatments for neurological disorders. nih.gov In the context of these studies, the affinity of compounds structurally related to 1-benzyl-N-propylpiperidin-3-amine for the σ1 receptor has been evaluated. For instance, increasing the length of the amino linker in a series of 1-benzylpiperidine (B1218667) compounds was shown to enhance the human σ1 receptor (hσ1R) affinity. nih.gov A propylamino linker, as is present in 1-benzyl-N-propylpiperidin-3-amine, was found to result in a high affinity, with a reported inhibitory constant (Ki) of 2.97 ± 0.22 nM for a related compound. nih.gov

Molecular docking simulations of these ligands with the hσ1R have revealed specific binding modes. In some cases, the benzyl (B1604629) group of the ligand binds in proximity to the membrane, while in other orientations, the pyridine (B92270) ring (in related compounds) is positioned near the membrane. nih.gov These predictions are crucial for understanding how 1-benzyl-N-propylpiperidin-3-amine and similar molecules interact with their biological targets at a molecular level.

Table 1: Predicted Binding Affinities of Related Compounds to the Human σ1 Receptor

| Compound | Linker Length (n) | Ki (nM) for hσ1R |

|---|---|---|

| 1 | 0 (amino) | 29.2 |

| 2 | 2 (ethylamino) | 7.57 ± 0.59 |

| 3 | 3 (propylamino) | 2.97 ± 0.22 |

| 4 | 4 (butylamino) | 3.97 ± 0.66 |

This table is generated based on data for structurally related compounds to illustrate the effect of linker length on binding affinity. nih.gov

The analysis of docking results allows for the identification of key amino acid residues within the binding site of a protein that are essential for recognizing and interacting with the ligand. While specific studies on 1-benzyl-N-propylpiperidin-3-amine are not detailed in the provided results, the general principles of ligand-protein interactions can be inferred. The binding of ligands to receptors like the σ1R typically involves a combination of hydrophobic interactions, hydrogen bonds, and electrostatic interactions with specific amino acid residues lining the binding pocket. The benzyl group, for example, is likely to engage in hydrophobic interactions, while the amine groups can form hydrogen bonds. The precise residues involved would be determined by the specific binding pose of the molecule within the receptor.

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and energy of molecules, providing a deeper understanding of their intrinsic properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. multidisciplinaryjournals.commdpi.com DFT calculations can be used to optimize the molecular geometry of 1-benzyl-N-propylpiperidin-3-amine, determining the most stable three-dimensional arrangement of its atoms. researchgate.netnih.gov These calculations also provide the total energy of the molecule, which is crucial for assessing its stability. multidisciplinaryjournals.com

For similar molecules, DFT calculations using the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) have been successfully employed to determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These theoretical calculations often show good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated, which are important for understanding the molecule's reactivity. multidisciplinaryjournals.com

1-benzyl-N-propylpiperidin-3-amine is a flexible molecule with several rotatable bonds, allowing it to adopt numerous conformations. Conformational analysis aims to identify the most stable conformations and to map the potential energy surface of the molecule. By systematically rotating the flexible bonds and calculating the energy of each resulting conformation using quantum chemical methods, an energy landscape can be constructed. This landscape reveals the low-energy, and therefore more populated, conformations of the molecule. Understanding the preferred conformations is vital as the bioactive conformation (the shape the molecule adopts when binding to a receptor) is often one of the low-energy conformers.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior and stability of molecules and their complexes over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom, offering insights into the conformational changes, flexibility, and interactions of the molecule. bohrium.com

An MD simulation of 1-benzyl-N-propylpiperidin-3-amine, either in a solvent or in complex with a biological target, would reveal how the molecule behaves in a more realistic environment compared to the static picture provided by molecular docking or quantum chemical calculations. These simulations can assess the stability of the predicted binding poses from docking studies. If a ligand remains stably bound in the active site of a protein throughout a simulation, it lends confidence to the predicted binding mode. Furthermore, MD simulations can elucidate the role of solvent molecules in the binding process and provide a more detailed understanding of the thermodynamics of ligand-protein interactions. bohrium.com

Ligand-Target Complex Dynamics

Molecular dynamics (MD) simulations are a powerful tool to understand the dynamic interactions between a ligand, such as 1-benzyl-N-propylpiperidin-3-amine, and its biological target. frontiersin.org These simulations can reveal how the ligand binds to the active site of a protein, the stability of the resulting complex, and the key amino acid residues involved in the interaction.

For piperidine-containing molecules, MD simulations can elucidate the conformational changes that occur upon binding. The flexibility of the piperidine (B6355638) ring and the rotational freedom of the benzyl and propyl groups allow the ligand to adapt its shape to fit the binding pocket. Researchers can analyze the trajectory of the simulation to identify stable binding poses and calculate the binding free energy, which provides an estimate of the binding affinity. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Solvation Effects on Compound Conformation

The conformation of a molecule like 1-benzyl-N-propylpiperidin-3-amine in solution is influenced by its interactions with solvent molecules. Computational methods, such as quantum mechanics (QM) calculations and MD simulations with explicit solvent models, can be used to study these solvation effects.

These studies can predict how the presence of water or other solvents affects the conformational preferences of the molecule. For instance, the piperidine ring can exist in different chair and boat conformations, and the orientation of the substituents can change depending on the polarity of the environment. Understanding the solvated conformation is important because it represents the state of the molecule before it binds to its target.

In Silico Prediction of Pharmacokinetic Profiles

Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a practice that helps in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles. rsc.org

Computational Models for Absorption and Distribution

Various computational models can be employed to predict the absorption and distribution of 1-benzyl-N-propylpiperidin-3-amine. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity or property, are often used to predict intestinal absorption and blood-brain barrier permeability. benthamscience.com

Physicochemical properties such as lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are key descriptors in these models. For piperidine derivatives, the basicity of the piperidine nitrogen can also play a significant role in absorption and distribution.

Prediction of Metabolic Pathways and Excretion Characteristics

In silico tools can predict the most likely sites of metabolism on a molecule. For 1-benzyl-N-propylpiperidin-3-amine, potential metabolic transformations include N-dealkylation of the propyl or benzyl group, hydroxylation of the aromatic ring, and oxidation of the piperidine ring. Software programs can simulate the interaction of the compound with major drug-metabolizing enzymes, such as cytochrome P450s, to predict the metabolites that are likely to be formed.

Similarly, characteristics related to excretion, such as renal clearance, can be estimated using computational models that take into account properties like molecular weight and polarity.

Chemoinformatics Approaches and Virtual Screening

Chemoinformatics utilizes computational techniques to analyze large chemical datasets. For a compound like 1-benzyl-N-propylpiperidin-3-amine, chemoinformatics approaches can be used to explore the chemical space around its piperidine scaffold. nih.gov By analyzing databases of known active compounds, it is possible to identify other molecules with similar structural features that may have desirable biological activities.

Virtual screening is a powerful chemoinformatics technique used to identify potential hit compounds from large libraries of virtual molecules. nih.gov A 3D model of a biological target can be used to screen for compounds that are predicted to bind to its active site. For example, if the target of 1-benzyl-N-propylpiperidin-3-amine is known, a virtual screening campaign could be launched to find other piperidine derivatives with potentially higher affinity or better pharmacokinetic properties. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for biological activity, can also be used to guide virtual screening efforts. benthamscience.com

Future Directions and Emerging Research Perspectives for 1 Benzyl N Propylpiperidin 3 Amine

Exploration of Novel Therapeutic Areas Based on Identified Biological Activities

The foundational N-benzyl piperidine (B6355638) structure is a versatile scaffold that has been utilized by medicinal chemists to modulate the physicochemical and pharmacological properties of drug candidates. nih.gov This motif is known to engage in crucial cation-π interactions with target proteins, a key aspect in the design of neurologically active agents. nih.gov

Recent studies on related N-benzyl piperidine derivatives have demonstrated their potential as multi-target-directed ligands for complex diseases like Alzheimer's. For instance, certain derivatives have shown dual inhibitory activity against histone deacetylase (HDAC) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's disease. nih.gov Specifically, compounds within this class have exhibited the ability to scavenge free radicals, chelate metals, and inhibit the aggregation of amyloid-beta peptides, all of which are critical factors in the progression of neurodegenerative disorders. nih.gov

Given these precedents, a significant future research direction for 1-benzyl-N-propylpiperidin-3-amine will be the systematic investigation of its activity against a panel of neurological targets. Its structural similarity to known HDAC and AChE inhibitors suggests that it could be a promising candidate for development as a neuroprotective agent. Future research should therefore focus on comprehensive in vitro and in vivo screening to elucidate its biological activity profile.

Table 1: Potential Therapeutic Targets for 1-Benzyl-N-propylpiperidin-3-amine Based on Structurally Related Compounds

| Target Class | Specific Examples | Potential Therapeutic Indication |

| Enzymes | Acetylcholinesterase (AChE), Histone Deacetylase (HDAC) | Alzheimer's Disease, Neurodegenerative Disorders |

| Receptors | Sigma Receptors, Dopamine (B1211576) Transporters | Neuropathic Pain, Psychiatric Disorders |

| Ion Channels | Voltage-gated Sodium Channels | Epilepsy, Pain |

Development of Prodrugs and Targeted Delivery Systems

To enhance the therapeutic efficacy and overcome potential pharmacokinetic limitations of 1-benzyl-N-propylpiperidin-3-amine, the development of prodrugs and targeted delivery systems represents a promising avenue of research. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. This approach can be used to improve solubility, increase metabolic stability, and enhance permeability across biological membranes. nih.gov

For an amine-containing compound like 1-benzyl-N-propylpiperidin-3-amine, various prodrug strategies can be envisioned. These include the formation of biodegradable esters, carbamates, or amides that can be enzymatically cleaved to release the active parent compound. Such modifications can temporarily mask the polar amine group, facilitating passage across the blood-brain barrier, which is often a significant hurdle for centrally acting drugs. nih.gov

Furthermore, targeted delivery systems can be engineered to concentrate the therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target side effects. Peptide-functionalized nanostructures are a particularly attractive option for targeted drug delivery to specific tissues or cells. sigmaaldrich.com By conjugating 1-benzyl-N-propylpiperidin-3-amine to a targeting peptide that recognizes receptors overexpressed in diseased tissues, such as tumors or specific regions of the brain, it may be possible to achieve site-specific drug release. sigmaaldrich.com

Table 2: Potential Prodrug and Targeted Delivery Strategies for 1-Benzyl-N-propylpiperidin-3-amine

| Strategy | Approach | Potential Advantage |

| Prodrugs | N-acylation, N-phospho-oxymethylene derivatization | Improved lipophilicity, enhanced blood-brain barrier penetration |

| Azo-conjugates | Colon-specific drug release | |

| Targeted Delivery | Peptide-drug conjugates | Active targeting to specific cell surface receptors |

| Liposomal encapsulation | Increased circulation time, passive targeting via the enhanced permeability and retention (EPR) effect |

Integration of Advanced Omics Technologies in Pharmacological Research

The comprehensive pharmacological characterization of 1-benzyl-N-propylpiperidin-3-amine will be greatly accelerated by the integration of advanced "omics" technologies. These high-throughput methods allow for a global analysis of biological molecules and can provide deep insights into a drug's mechanism of action, identify biomarkers of response, and uncover potential off-target effects.

Pharmacogenomics: This field studies how an individual's genetic makeup influences their response to drugs. By analyzing genetic variations in drug-metabolizing enzymes, transporters, and targets, researchers can predict which patient populations are most likely to benefit from treatment with 1-benzyl-N-propylpiperidin-3-amine and which may be at risk for adverse reactions.

Metabolomics: The comprehensive analysis of metabolites in a biological system can reveal the biochemical pathways affected by a drug. For 1-benzyl-N-propylpiperidin-3-amine, metabolomic studies could identify the specific metabolic transformations it undergoes and how it perturbs endogenous metabolic pathways, offering clues to its therapeutic and potential toxic effects.

Proteomics: This involves the large-scale study of proteins, their structures, and their functions. Proteomic approaches can be used to identify the direct protein targets of 1-benzyl-N-propylpiperidin-3-amine and to characterize the downstream signaling pathways that are modulated by its binding.

The data generated from these omics studies will be invaluable for building a holistic understanding of the pharmacology of 1-benzyl-N-propylpiperidin-3-amine and for guiding its clinical development.

Application of Artificial Intelligence and Machine Learning in Compound Optimization and Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and development. These computational tools can be applied at various stages, from identifying novel drug targets to optimizing the properties of lead compounds.

For 1-benzyl-N-propylpiperidin-3-amine, AI and ML algorithms can be employed to:

Optimize Synthesis: Machine learning models can be trained to predict the optimal reaction conditions for the synthesis of 1-benzyl-N-propylpiperidin-3-amine and its analogs, leading to higher yields and reduced costs. chemrxiv.org Recent work has demonstrated the use of Bayesian optimization algorithms to successfully optimize the synthesis of tertiary amines in continuous flow systems. nih.govchemrxiv.org

Predict Biological Activity: By analyzing the chemical structure of 1-benzyl-N-propylpiperidin-3-amine, ML models can predict its likely biological activities and potential off-target effects. This can help to prioritize which experimental assays to perform and to guide the design of new derivatives with improved potency and selectivity.

De Novo Drug Design: Generative AI models can be used to design novel molecules based on the 1-benzyl-N-propylpiperidin-3-amine scaffold with desired pharmacological profiles. These models can explore a vast chemical space to identify new compounds that are predicted to have high efficacy and low toxicity.

The integration of AI and ML into the research pipeline for 1-benzyl-N-propylpiperidin-3-amine will undoubtedly accelerate the pace of discovery and increase the probability of translating this promising molecule into a clinically useful therapeutic agent.

Conclusion

Synthesis of Current Academic Understanding on 1-Benzyl-N-propylpiperidin-3-amine

Research on analogous compounds such as (3R)-1-benzylpiperidin-3-amine provides some insight into the potential characteristics of the target molecule. For instance, the molecular weight and other computed properties of these analogs are documented. nih.gov The synthesis of related N-benzylpiperidine derivatives often involves multi-step processes, starting from precursors like benzylamine and involving reactions to form the piperidine (B6355638) ring. google.com For example, the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine has been described starting from 1-benzyl-3-methylamino-4-methyl-pyridinium bromide. chemicalbook.com